

Application Notes and Protocols for MS645 in Cell Culture Experiments

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Compound of Interest

Compound Name: MS645

Cat. No.: B15570830

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Introduction

MS645 is a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2] BRD4 is a key epigenetic reader that plays a critical role in the transcriptional regulation of genes involved in cell proliferation, and oncogenesis. By binding to the tandem bromodomains of BRD4, **MS645** effectively disrupts the interaction between BRD4 and acetylated histones, leading to the downregulation of key oncogenes such as c-Myc and the upregulation of tumor suppressors like p21.[1] These application notes provide a detailed protocol for the preparation of **MS645** stock solutions for use in in-vitro cell culture experiments.

Physicochemical and Biological Properties of MS645

A summary of the key physicochemical and biological properties of **MS645** is provided in the table below for easy reference.

Property	Value	Reference
CAS Number	2250091-96-2	Sigma-Aldrich
Molecular Weight	938.04 g/mol	Sigma-Aldrich
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	MedchemExpress
Mechanism of Action	Bivalent BRD4 inhibitor, blocks binding to acetylated histones	[1][2]
Typical Working Concentration	4-60 nM	[1][2]
Storage (Powder)	Store at -20°C to -80°C	Generic recommendation for similar compounds

Experimental Protocols

Protocol 1: Preparation of a 10 mM MS645 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **MS645** in DMSO.

Materials:

- **MS645** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Calibrated precision balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Equilibration: Before opening, allow the vial of **MS645** powder to equilibrate to room temperature to prevent moisture condensation.
- Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of **MS645** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.38 mg of **MS645**.
- Calculation:
 - $\text{Mass (mg)} = \text{Desired Volume (mL)} \times \text{Desired Concentration (mM)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 1 \text{ mL} \times 10 \text{ mM} \times 938.04 \text{ g/mol} / 1000 = 9.38 \text{ mg}$
- Dissolution: Add the weighed **MS645** powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (in this case, 1 mL) to the tube.
- Solubilization: Tightly cap the tube and vortex thoroughly for several minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the 10 mM **MS645** stock solution into cell culture medium for treating cells.

Materials:

- 10 mM **MS645** stock solution in DMSO
- Sterile, pre-warmed complete cell culture medium appropriate for your cell line

- Sterile tubes for dilution
- Pipettes and sterile filter tips

Procedure:

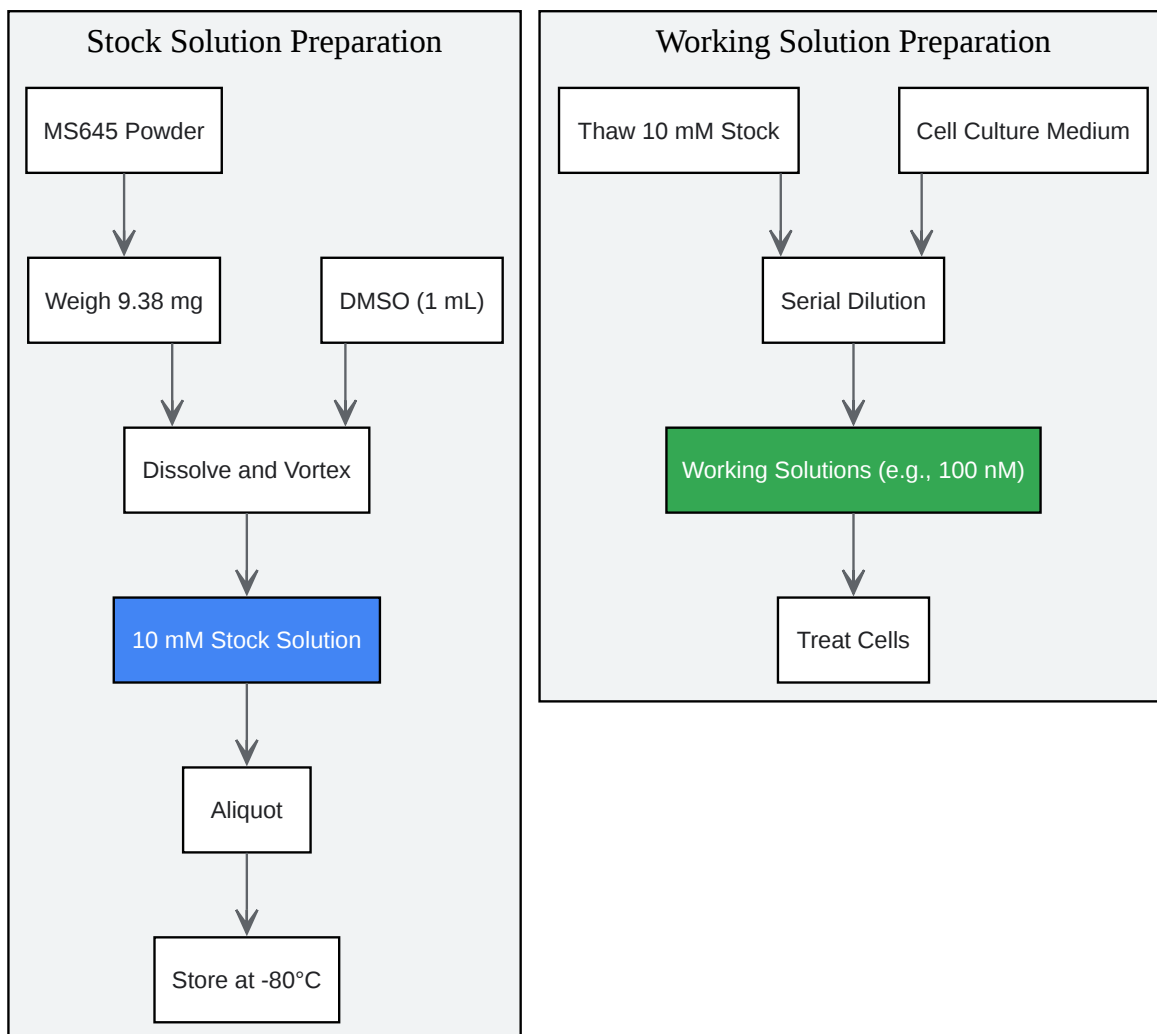
- Thaw Stock Solution: Thaw an aliquot of the 10 mM **MS645** DMSO stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
- Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically not exceed 0.1%.
- Example Dilution for a 100 nM Working Solution:
 - Prepare an intermediate dilution by adding 1 μL of the 10 mM stock solution to 999 μL of cell culture medium to get a 10 μM solution.
 - Add 10 μL of the 10 μM intermediate solution to 990 μL of cell culture medium to achieve a final concentration of 100 nM.
- Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of **MS645** used.
- Treatment: Add the prepared working solutions to your cells and incubate for the desired duration of your experiment.

Data Presentation

The following table summarizes the effective concentrations of **MS645** in various cancer cell lines as reported in the literature.

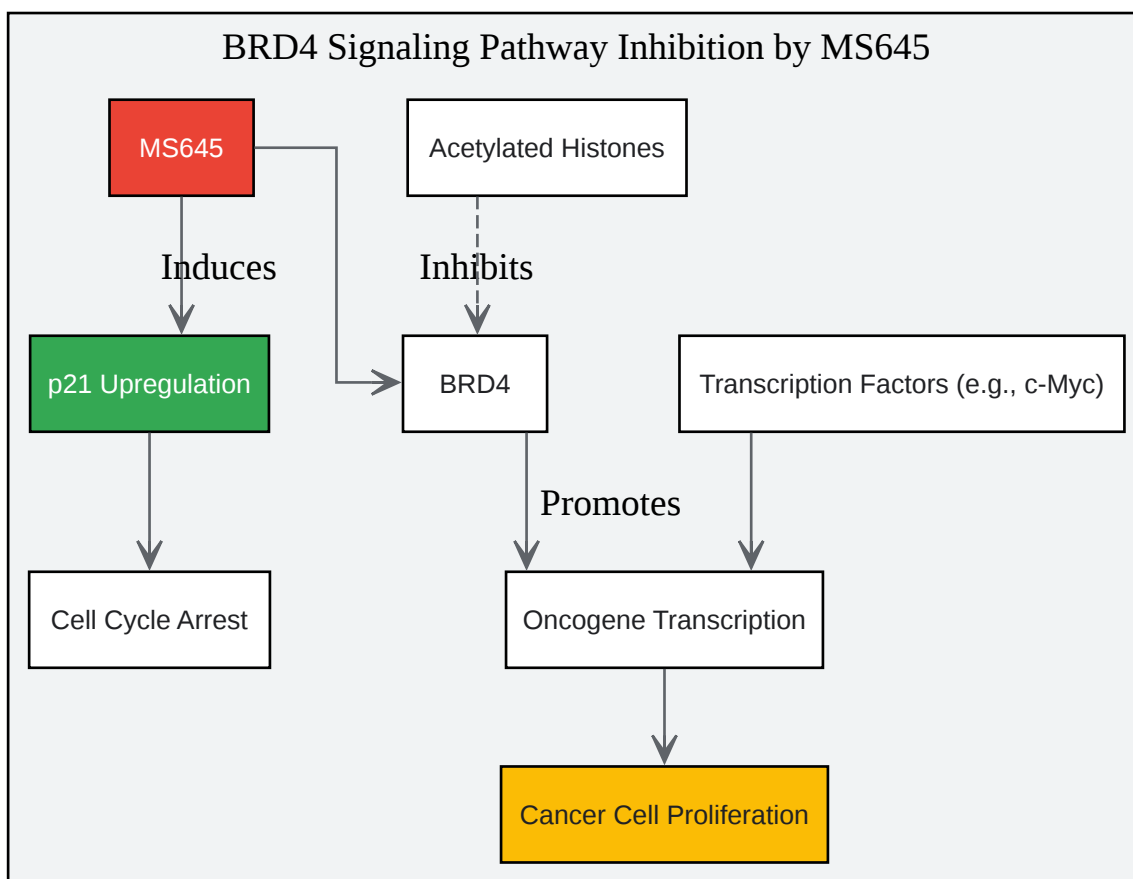
Cell Line	Cancer Type	Assay	Effective Concentration (IC50 or Activity)	Reference
HS5878T	Triple-Negative Breast Cancer	Cell Growth Inhibition	IC50: 4.1 nM	[1]
BT549	Triple-Negative Breast Cancer	Cell Growth Inhibition	IC50: 6.8 nM	[1]
HCC1806	Triple-Negative Breast Cancer	c-Myc Expression Reduction	15, 30, 60 nM	[1]
MDA-MB-231	Triple-Negative Breast Cancer	IL-6 Transcription Inhibition	70% inhibition at 20 nM	[2]

Visualizations



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Caption: Experimental workflow for the preparation of **MS645** stock and working solutions.



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Caption: Simplified signaling pathway of **MS645**-mediated BRD4 inhibition.

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References

- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

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